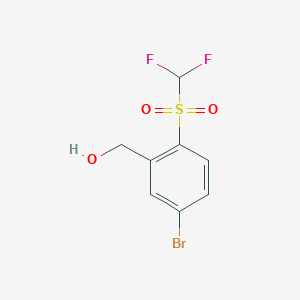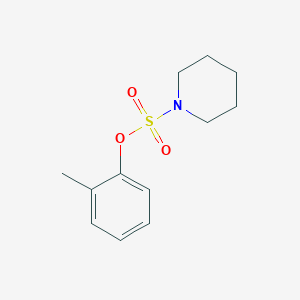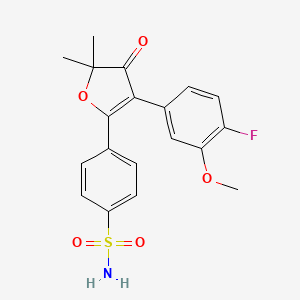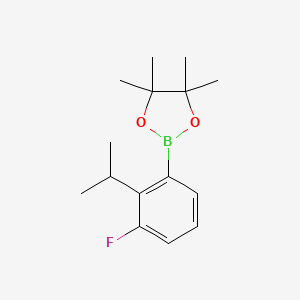![molecular formula C22H21N5 B13976564 (1Z)-N-(4-Ethylpyridin-2-yl)-1-[(4-ethylpyridin-2-yl)imino]-1H-isoindol-3-amine CAS No. 61702-05-4](/img/structure/B13976564.png)
(1Z)-N-(4-Ethylpyridin-2-yl)-1-[(4-ethylpyridin-2-yl)imino]-1H-isoindol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-N-(4-ETHYLPYRIDIN-2-YL)-3-(4-ETHYLPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE is a synthetic organic compound that belongs to the class of isoindoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-ETHYLPYRIDIN-2-YL)-3-(4-ETHYLPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE typically involves the condensation of 4-ethylpyridine-2-amine with an appropriate isoindoline derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the purity and consistency of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
化学反应分析
Types of Reactions
(3E)-N-(4-ETHYLPYRIDIN-2-YL)-3-(4-ETHYLPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can lead to a wide range of substituted isoindoline derivatives.
科学研究应用
Chemistry
In chemistry, (3E)-N-(4-ETHYLPYRIDIN-2-YL)-3-(4-ETHYLPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE can be used as a building block for the synthesis of more complex molecules
Biology
The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can investigate its effects on different biological systems and explore its potential as a lead compound for drug development.
Medicine
In medicine, (3E)-N-(4-ETHYLPYRIDIN-2-YL)-3-(4-ETHYLPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE could be studied for its therapeutic potential. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential clinical applications.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It can also be used in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (3E)-N-(4-ETHYLPYRIDIN-2-YL)-3-(4-ETHYLPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
Similar compounds to (3E)-N-(4-ETHYLPYRIDIN-2-YL)-3-(4-ETHYLPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE include other isoindoline derivatives, such as:
- N-(4-ethylpyridin-2-yl)isoindoline-1,3-dione
- N-(4-methylpyridin-2-yl)isoindoline-1,3-dione
- N-(4-phenylpyridin-2-yl)isoindoline-1,3-dione
Uniqueness
The uniqueness of (3E)-N-(4-ETHYLPYRIDIN-2-YL)-3-(4-ETHYLPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE lies in its specific structural features, such as the presence of two 4-ethylpyridin-2-yl groups and the imino-isoindoline core
属性
CAS 编号 |
61702-05-4 |
|---|---|
分子式 |
C22H21N5 |
分子量 |
355.4 g/mol |
IUPAC 名称 |
N-(4-ethylpyridin-2-yl)-3-(4-ethylpyridin-2-yl)iminoisoindol-1-amine |
InChI |
InChI=1S/C22H21N5/c1-3-15-9-11-23-19(13-15)25-21-17-7-5-6-8-18(17)22(27-21)26-20-14-16(4-2)10-12-24-20/h5-14H,3-4H2,1-2H3,(H,23,24,25,26,27) |
InChI 键 |
GOMSPZPCWXQBDO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=NC=C1)NC2=NC(=NC3=NC=CC(=C3)CC)C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


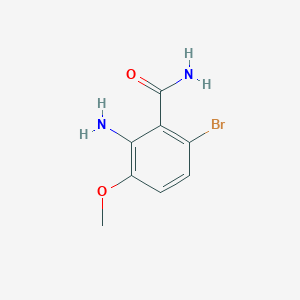
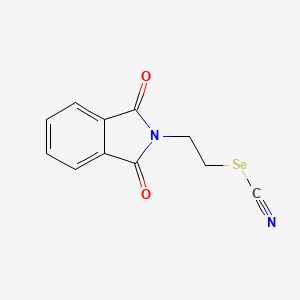
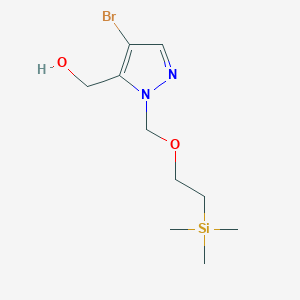
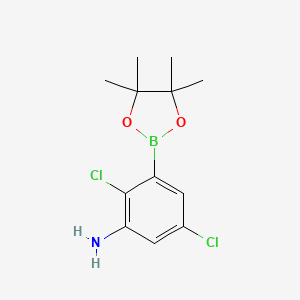
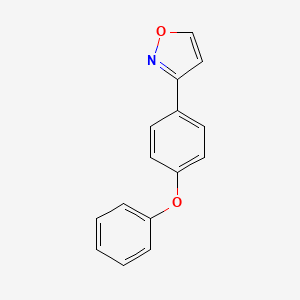
![7-Bromo-3-methylbenzo[d]isoxazole-5-carboxylic acid](/img/structure/B13976509.png)
![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one](/img/structure/B13976517.png)
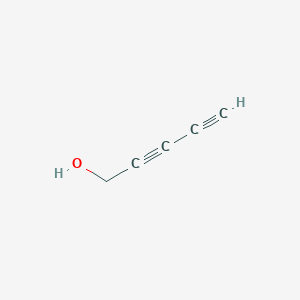
![2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13976525.png)
